2-[1-[(Z)-3-oxo-1,3-diphenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile
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Overview
Description
2-[1-[(Z)-3-oxo-1,3-diphenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile is a complex organic compound known for its unique structure and reactivity. This compound is characterized by the presence of a pyridinylidene group attached to a propanedinitrile moiety, with a conjugated system involving a diphenylprop-1-en-2-yl group. The compound’s structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry and materials science.
Preparation Methods
The synthesis of 2-[1-[(Z)-3-oxo-1,3-diphenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile typically involves multi-step organic reactions. One common method includes the condensation of malononitrile with an appropriate aldehyde or ketone in the presence of a base, followed by cyclization and further functionalization steps . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Cycloaddition: It can undergo cycloaddition reactions to form various heterocyclic compounds.
Common reagents used in these reactions include bases (e.g., sodium hydride), acids, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[1-[(Z)-3-oxo-1,3-diphenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The conjugated system and functional groups allow it to participate in various biochemical processes, potentially inhibiting or activating specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 2-[1-[(Z)-3-oxo-1,3-diphenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile include:
2-aminoprop-1-ene-1,1,3-tricarbonitrile: Known for its high reactivity and versatility in organic synthesis.
3-cyano-5-[(1-methyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]pyridin-2(1H)-ylidene}propanedinitrile: Used in the synthesis of thin films and materials with unique optical properties.
2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)propanedinitrile: Involved in the formation of various heterocyclic compounds.
These compounds share similar structural features but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound in terms of its chemical behavior and applications.
Properties
IUPAC Name |
2-[1-[(Z)-3-oxo-1,3-diphenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O/c24-16-20(17-25)21-13-7-8-14-26(21)22(15-18-9-3-1-4-10-18)23(27)19-11-5-2-6-12-19/h1-15H/b22-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKFNRSBBKCYMG-JCMHNJIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)N3C=CC=CC3=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)C2=CC=CC=C2)\N3C=CC=CC3=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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